molecular formula C15H21Cl2NO2 B4630016 4-(2,4-dichlorophenoxy)-N-pentylbutanamide

4-(2,4-dichlorophenoxy)-N-pentylbutanamide

Cat. No.: B4630016
M. Wt: 318.2 g/mol
InChI Key: BTKDVACTUJJBTI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is a synthetic amide derivative of the herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid, CAS 94-82-6) . The molecular formula of the target compound is C15H20Cl2NO2 (derived by replacing the acid group in 2,4-DB with a pentylamide).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-2-3-4-9-18-15(19)6-5-10-20-14-8-7-12(16)11-13(14)17/h7-8,11H,2-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKDVACTUJJBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoyl chloride. This intermediate is then reacted with pentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and its potential as a growth regulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of hormonal pathways.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide involves its uptake by plant cells, where it mimics the action of natural plant hormones known as auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the target weed. The molecular targets include auxin receptors and associated signaling pathways that regulate plant growth and development.

Comparison with Similar Compounds

2,4-DB and Its Derivatives

Key Differences :

  • Functional Group: 2,4-DB (C10H10Cl2O3) has a carboxylic acid group, whereas 4-(2,4-dichlorophenoxy)-N-pentylbutanamide features a pentylamide.
  • Stability : Amides are generally more hydrolytically stable than esters or acids. For example, 2,4-DB esters (e.g., isooctyl ester, CAS 1320-15-6) are designed for controlled release in agricultural formulations , but the amide in the target compound may resist enzymatic degradation longer than ester derivatives.
  • Environmental Fate : 2,4-DB degrades via microbial action and hydrolysis, with a half-life of 1–4 weeks in soil . The amide derivative’s persistence may be extended due to slower hydrolysis, raising concerns about bioaccumulation .

Table 1: Physicochemical Comparison

Property 2,4-DB (Acid) 2,4-DB Isooctyl Ester Target Compound (Amide)
Molecular Formula C10H10Cl2O3 C18H26Cl2O3 C15H20Cl2NO2
Functional Group -COOH -COO-isooctyl -NH-C5H11
LogP (Estimated) 3.1 6.8 ~4.5–5.0
Water Solubility (mg/L) 46 (pH 7) <1 <10 (predicted)

N'-(4-Butoxybenzylidene)-4-(2,4-Dichlorophenoxy)Butanohydrazide (CAS 362496-68-2)

  • Structural Differences : This compound replaces the amide with a hydrazide (-NH-NH-) group and introduces a 4-butoxybenzylidene moiety.
  • Bioactivity : Hydrazides are often explored for pesticidal or antifungal activity. The extended conjugation in this derivative may enhance UV stability but reduce mobility in plant tissues compared to the simpler pentylamide .

4-(4-Chloro-2-Methylphenoxy)-N-[4-(1-Pyrrolidinylsulfonyl)Phenyl]Butanamide (CAS 590399-42-1)

  • Key Modifications : Incorporates a sulfonamide group (-SO2-NR2) and a pyrrolidine ring.
  • However, the bulky substituent may reduce soil adsorption compared to the pentylamide derivative .

N-[(2,4-Dichlorophenyl)Methyl]Butan-1-Amine (CAS 22704-59-2)

  • Functional Group Contrast : An amine (-NH2) versus an amide. Amines are more basic and prone to protonation at physiological pH, which affects absorption and distribution. The amide in the target compound offers improved metabolic stability .

Biological Activity

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is an organic compound characterized by a complex structure that includes a dichlorophenoxy group and a butanamide moiety. This compound has garnered attention due to its significant biological activity, particularly in enzyme studies and potential therapeutic applications. Its molecular formula is C19H24Cl2N2OC_{19}H_{24}Cl_2N_2O, with a molecular weight of approximately 497.4 g/mol.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Enzyme Interaction : This compound acts as a biochemical probe, interacting selectively with various enzymes and receptors, potentially modulating specific biochemical pathways.
  • Binding Affinity : The presence of sulfonyl and fluorophenyl groups enhances its binding affinity and specificity, suggesting that it may have therapeutic applications in treating various diseases.

The interaction of this compound with biological targets primarily involves:

  • Selective Binding : The compound's structural components allow it to bind selectively to enzymes, which may lead to modulation of their activity.
  • Biochemical Pathway Modulation : By influencing enzyme activity, this compound can alter metabolic pathways, potentially offering therapeutic benefits in various conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of this compound:

Compound NameStructure FeaturesPrimary Use
This compoundContains a dichlorophenoxy group and butanamide moietyPotential therapeutic agent
2,4-Dichlorophenoxyacetic AcidChlorinated phenoxy derivativeSystemic herbicide
2-Methyl-4-chlorophenoxyacetic AcidMethylated phenoxy derivativeHerbicide
2,4,5-Trichlorophenoxyacetic AcidContains three chlorine atomsHerbicide with dioxin concerns

This table illustrates the distinct properties of this compound compared to other phenoxy compounds, particularly regarding its potential therapeutic applications.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

  • Enzyme Studies : Investigations have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. These studies suggest that it could serve as a lead compound for developing new therapeutics targeting metabolic disorders.
  • Pharmacological Potential : The unique structural attributes contribute to its pharmacological potential. Further studies are needed to explore its efficacy in vivo and its safety profile.
  • Toxicological Considerations : While the compound shows promise, it is essential to evaluate its toxicity, especially given the historical context of similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been associated with various health risks .

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-dichlorophenoxy)-N-pentylbutanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-(2,4-dichlorophenoxy)butanoic acid and pentylamine using carbodiimide reagents (e.g., EDC) with HOBt and DIPEA in anhydrous DMF at 0–25°C. Alternatively, direct condensation under reflux with azeotropic removal of water may be employed. Yields typically improve with stoichiometric control (1.2:1 amine:acid ratio) and inert atmosphere (N₂/Ar) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and amide functionality (δ 6.5–7.2 ppm for NH).
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 358.06 for C₁₅H₂₀Cl₂NO₂).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What functional groups in this compound are critical for its biochemical interactions?

  • Methodological Answer :
  • The 2,4-dichlorophenoxy group facilitates hydrophobic interactions with protein pockets (e.g., enzyme active sites).
  • The amide bond enables hydrogen bonding with biological targets, influencing binding affinity.
  • The pentyl chain modulates lipophilicity, affecting membrane permeability and pharmacokinetics .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s enzyme inhibition efficacy be systematically addressed?

  • Methodological Answer :
  • Assay Validation : Ensure consistent substrate concentrations (e.g., 10–100 µM) and pH buffers (e.g., Tris-HCl, pH 7.4).
  • Purity Verification : Re-test batches with ≥95% HPLC purity to exclude impurities as confounding factors.
  • Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods (e.g., ITC).
  • Structural Analysis : Perform docking studies using X-ray or cryo-EM structures of the target enzyme to rationalize discrepancies .

Q. What strategies improve low yields in the coupling reaction during synthesis?

  • Methodological Answer :
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hours conventionally).
  • Solvent Optimization : Switch to THF or dichloromethane for better solubility of intermediates.
  • Workup Refinement : Employ liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) .

Q. How does the pentylamide moiety influence bioactivity compared to shorter alkyl chains (e.g., methyl or butyl)?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (e.g., pentylamide: ~3.8 vs. butylamide: ~3.2) to correlate with cellular uptake.
  • Binding Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., longer chains may enhance potency by filling hydrophobic pockets).
  • Metabolic Stability : Assess plasma stability (e.g., t₁/₂ in liver microsomes) to evaluate resistance to amidase cleavage .

Q. What analytical techniques differentiate stereoisomers if chirality is introduced during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers.
  • Optical Rotation : Measure specific rotation ([α]ᴅ²⁵) in chloroform to confirm enantiomeric excess.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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